

# Fedratinib in vitro metabolic stability human liver microsomes

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

Get Quote

## Quantitative Metabolic Stability Profile of Fedratinib in HLM

**Fedratinib** demonstrates **moderate to high metabolic clearance** in Human Liver Microsomes (HLM). The table below summarizes the key quantitative parameters from the UPLC-MS/MS study [1] [2]:

| Parameter                          | Value                                       |
|------------------------------------|---------------------------------------------|
| Intrinsic Clearance ( $CL_{int}$ ) | 34.86 mL min <sup>-1</sup> kg <sup>-1</sup> |
| In Vitro Half-Life ( $t_{1/2}$ )   | 23.26 minutes                               |
| Linear Quantification Range        | 1.0 - 3000 ng mL <sup>-1</sup>              |
| Primary Metabolizing Enzymes       | CYP3A4, CYP2C19                             |

## Detailed UPLC-MS/MS Methodology for HLM Assays

The validated "green" ultra-fast UPLC-MS/MS method provides a robust framework for quantifying **fedratinib** metabolic stability [1] [2].

## Sample Preparation and Incubation Conditions

- **HLM Matrix:** The method was specifically validated for the HLM matrix, confirming accuracy and reproducibility in the absence of significant matrix effects [1].
- **Internal Standard: Encorafenib (ENB)** was used as the internal standard to ensure quantification accuracy [1].
- **Incubation Setup:** While specific incubation volumes for **fedratinib** are not detailed, standard metabolic stability protocols involve incubating the test compound (typically 1  $\mu$ M) with HLM (0.5-1.0 mg protein/mL) in a suitable buffer (e.g., phosphate, pH 7.4) supplemented with NADPH-regenerating system. Aliquots are taken at predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is stopped by adding an organic solvent like acetonitrile [3].

## UPLC-MS/MS Instrumentation and Analysis

- **Chromatographic Column:** Eclipse Plus C18 column [1] [2].
- **Mobile Phase: Isocratic elution** (constant composition) was used for ultra-fast analysis [1].
- **Run Time: 1 minute**, enabling high-throughput analysis [1] [2].
- **Detection:** Tandem Mass Spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity [1].

## Method Validation Parameters

The method was validated per US-FDA bioanalytical guidelines [1] [2]:

- **Precision and Accuracy:**
  - **Intra-day:** Precision -5.33% to 5.56%; Accuracy -9.00% to 6.67%.
  - **Inter-day:** Precision and accuracy within similar ranges.
- **Linearity:** Demonstrated over the range of 1.0 to 3000 ng mL<sup>-1</sup>.

## Experimental Workflow for Metabolic Stability Assessment

The following diagram illustrates the key steps for determining **fedratinib**'s metabolic stability in HLMs, from incubation to data analysis.



[Report Results](#)

[Click to download full resolution via product page](#)

*Experimental workflow for **fedratinib** metabolic stability in HLMs.*

## Enzymatic Mapping and Drug-Drug Interaction (DDI) Profile

Understanding the enzymes involved in **fedratinib**'s metabolism is critical for predicting clinical DDIs.

### Primary Metabolic Pathways and Clinical DDI Effects

**Fedratinib** is a substrate of **CYP3A4** and, to a lesser extent, **CYP2C19** [4] [5]. It also exhibits a complex profile as a perpetrator of DDIs. The following diagram summarizes its metabolic fate and interaction potential.



[Click to download full resolution via product page](#)

**Fedratinib's** primary metabolic pathways and DDI potential as perpetrator.

The clinical impact of **fedratinib** as a victim and perpetrator of DDIs is significant [6] [5]:

| Interaction Type               | Precipitating Drug | Effect on Fedratinib (Victim)                | Effect on CYP Substrates (Perpetrator)           |
|--------------------------------|--------------------|----------------------------------------------|--------------------------------------------------|
| Strong CYP3A4 Inhibition       | Ketoconazole       | ≈2.0-fold increase in AUC <sup>ss</sup> [4]  | -                                                |
| Dual CYP3A4/CYP2C19 Inhibition | Fluconazole        | 1.56-fold increase in AUC <sub>0-t</sub> [5] | -                                                |
| Fedratinib as Perpetrator      | -                  | -                                            | 3.84-fold increase in midazolam (CYP3A4) AUC [6] |

## In Silico Insights for Structural Optimization

The **pyrrolidine moiety** of **fedratinib** was identified as a major site of metabolic lability, accounting for approximately **98%** of the metabolism predicted by in silico tools [1] [2] [7]. The **StarDrop** software suite with its **DEREK** and **P450** modules indicated that minor structural modifications or replacements of this group during drug design could yield novel derivatives with improved metabolic stability and enhanced safety profiles relative to **fedratinib** [1] [7].

## Conclusion and Research Implications

The established UPLC-MS/MS method provides a rapid, reliable, and green analytical tool for investigating **fedratinib's** metabolic stability. The quantitative data on its intrinsic clearance and half-life in HLMs, combined with its established CYP enzyme mapping, are essential for:

- **Predicting human clearance** and informing dosing strategies.
- **Assessing DDI risks** early in development and creating clinical management guidelines, such as reducing the **fedratinib** dose from 400 mg to 200 mg QD when co-administered with a strong CYP3A4 inhibitor [4].

- **Guiding the design of next-generation JAK2 inhibitors** with improved metabolic profiles through targeted structural modification, particularly of the pyrrolidine ring [1] [7].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Validated green ultra-fast UPLC-MS/MS method for the quantification... [pubmed.ncbi.nlm.nih.gov]
2. application to in vitro and in silico metabolic stability studies [pubs.rsc.org]
3. Assessed by Metabolic ... | SpringerLink Stability Liver Microsomes [link.springer.com]
4. Physiologically based pharmacokinetic modeling to assess ... [pmc.ncbi.nlm.nih.gov]
5. Effect of fluconazole on the pharmacokinetics of a single ... [link.springer.com]
6. Assessment of effects of repeated oral doses of fedratinib ... [pubmed.ncbi.nlm.nih.gov]
7. Assessment of the metabolic stability of avapritinib ... [pubs.rsc.org]

To cite this document: Smolecule. [Fedratinib in vitro metabolic stability human liver microsomes].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547874#fedratinib-in-vitro-metabolic-stability-human-liver-microsomes>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)